Cas no 1496113-80-4 (2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide)

2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a specialized organic compound featuring a unique azetidine core coupled with a tetrahydrofuran-derived substituent. Its structural design incorporates both a primary amine and an amide functional group, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The azetidine ring enhances conformational rigidity, potentially improving binding affinity in drug-target interactions, while the tetrahydrofuran moiety contributes to solubility and bioavailability. This compound is particularly valuable in the synthesis of bioactive molecules, including protease inhibitors and receptor modulators. Its well-defined stereochemistry and functional group compatibility further support its utility in complex synthetic pathways. Suitable for controlled reactions, it offers researchers a precise tool for developing novel therapeutic agents.
2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide structure
1496113-80-4 structure
Product name:2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
CAS No:1496113-80-4
MF:C10H19N3O2
Molecular Weight:213.276762247086
CID:4772868

2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
    • 2-(3-aminoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
    • 2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
    • インチ: 1S/C10H19N3O2/c11-8-5-13(6-8)7-10(14)12-4-9-2-1-3-15-9/h8-9H,1-7,11H2,(H,12,14)
    • InChIKey: LXSZXFXIDBTHNC-UHFFFAOYSA-N
    • SMILES: O1CCCC1CNC(CN1CC(C1)N)=O

計算された属性

  • 精确分子量: 213.147726857 g/mol
  • 同位素质量: 213.147726857 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 67.6
  • 分子量: 213.28

2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1908-2113-1g
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
1496113-80-4 95%+
1g
$770.0 2023-09-07
Life Chemicals
F1908-2113-0.25g
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
1496113-80-4 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-2113-10g
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
1496113-80-4 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-2113-2.5g
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
1496113-80-4 95%+
2.5g
$1679.0 2023-09-07
TRC
A170391-1g
2-(3-Aminoazetidin-1-yl)-n-[(oxolan-2-yl)methyl]acetamide
1496113-80-4
1g
$ 680.00 2022-06-08
TRC
A170391-100mg
2-(3-Aminoazetidin-1-yl)-n-[(oxolan-2-yl)methyl]acetamide
1496113-80-4
100mg
$ 115.00 2022-06-08
TRC
A170391-500mg
2-(3-Aminoazetidin-1-yl)-n-[(oxolan-2-yl)methyl]acetamide
1496113-80-4
500mg
$ 435.00 2022-06-08
Life Chemicals
F1908-2113-0.5g
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
1496113-80-4 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-2113-5g
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
1496113-80-4 95%+
5g
$2525.0 2023-09-07

2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide 関連文献

2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamideに関する追加情報

Introduction to 2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (CAS No. 1496113-80-4) in Modern Chemical and Biomedical Research

2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide, identified by its CAS number 1496113-80-4, is a sophisticated organic compound that has garnered significant attention in the realms of chemical synthesis and biomedical applications. This molecule, characterized by its azetidine and oxolane moieties, represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features make it a valuable candidate for exploring interactions with biological targets, particularly in the context of drug discovery and molecular medicine.

The compound's structure, featuring a 3-aminoazetidin-1-yl group linked to an N-[(oxolan-2-yl)methyl]acetamide moiety, suggests potential utility in modulating biological pathways. The azetidine ring is a common pharmacophore in medicinal chemistry, known for its ability to engage with various biological targets due to its rigid, cyclic structure. In contrast, the oxolane group introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity. This combination of structural elements makes 2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide a versatile building block for designing molecules with tailored biological activities.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the potential of such compounds. The integration of machine learning algorithms has further accelerated the process of identifying lead candidates by predicting binding affinities and pharmacokinetic properties. In this context, CAS No. 1496113-80-4 has been utilized as a reference point for designing derivatives with enhanced efficacy and reduced toxicity. The azetidine-based scaffold, in particular, has been implicated in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

One of the most compelling aspects of 2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is its potential as a chiral building block. The presence of stereocenters in both the azetidine and oxolane rings allows for the synthesis of enantiomerically pure compounds, which are often required for optimal therapeutic outcomes. Chirality plays a critical role in drug design, as enantiomers can exhibit vastly different biological activities despite having identical chemical compositions. This underscores the importance of stereochemical control in the synthesis of CAS No. 1496113-80-4, making it a subject of interest for chemists specializing in asymmetric synthesis.

The oxolane ring, while less common than other heterocycles such as tetrahydrofuran or piperidine, offers unique advantages due to its strained three-membered ring structure. This strain can be exploited to enhance reactivity or stabilize specific conformations that are conducive to biological interactions. For instance, the oxygen atom in the oxolane ring can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity. Such features make N-[((oxolan)-2-ylmethyl)acetamide] components particularly attractive for medicinal chemists seeking to design molecules with improved pharmacological profiles.

In the realm of drug discovery, 2-(3-Aminoazetidin-1-yl)-N-[((oxolan)-2-ylmethyl)acetamide] has been explored as a potential inhibitor or modulator of enzymes involved in critical metabolic pathways. The amino group on the azetidine ring provides a handle for further functionalization, allowing chemists to attach groups that enhance solubility or target specific receptors. Similarly, the acetamide moiety can serve as a linker between different pharmacophoric units, enabling the construction of hybrid molecules with combined activities.

Recent studies have highlighted the compound's potential in addressing unmet medical needs by targeting elusive biological targets. For example, modifications to the 3-aminoazetidin-1-yl group have been investigated for their ability to interact with protein kinases implicated in cancer progression. Additionally, variations in the oxolane moiety have been explored to optimize interactions with bacterial enzymes involved in antibiotic resistance mechanisms. These efforts underscore the versatility of CAS No 1496113 80 4 as a scaffold for developing novel therapeutics.

The synthesis of 2-(3-Aminoazetidin 1 yl) N [(oxolan 2 yl)methyl]acetamide presents both challenges and opportunities for synthetic chemists. The construction of the azetidine ring typically involves cycloaddition reactions or cyclization strategies that require precise control over reaction conditions to ensure high yields and purity. Similarly, introducing substituents at specific positions on the oxolane ring demands careful consideration to avoid unwanted side reactions. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to access complex derivatives of this compound.

One particularly innovative approach involves using flow chemistry techniques to streamline the synthesis of CAS No 1496113 80 4 and its derivatives. Flow reactors provide excellent control over reaction parameters such as temperature and pressure, enabling higher yields and better reproducibility compared to traditional batch processes. Additionally, continuous flow systems are amenable to automation and scale-up production, making them attractive for industrial applications.

The growing interest in green chemistry principles has also influenced efforts toward sustainable synthesis routes for 2-(3-Aminoazetidin 1 yl) N [(oxolan 2 yl)methyl]acetamide and related compounds. Researchers are increasingly exploring solvent-free reactions or using biodegradable solvents to minimize environmental impact while maintaining high reaction efficiencies. Such initiatives align with broader trends toward more sustainable pharmaceutical manufacturing processes.

In conclusion, CAS No 1496113 80 4, corresponding to 2-(3-Aminoazetidin 1 yl) N [(oxolan 2 yl)methyl]acetamide, represents a fascinating compound with significant potential in chemical biology and drug discovery applications Its unique structural features offer opportunities for designing molecules with tailored biological activities particularly relevant for addressing complex diseases such as cancer neurological disorders infectious diseases etc As research continues advancements will likely emerge enabling more efficient syntheses novel derivatives expanding applications across multiple therapeutic areas This highlights importance continued exploration innovative approaches utilization compounds like this

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